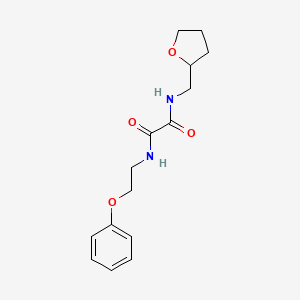
N-cycloheptyl-N'-(4-nitrophenyl)ethanediamide
Descripción general
Descripción
N-cycloheptyl-N'-(4-nitrophenyl)ethanediamide is a chemical compound that belongs to the class of amides. It is commonly referred to as CHEA and is used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of CHEA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. CHEA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
CHEA has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and neuroinflammation, and the regulation of cellular antioxidant defense mechanisms. CHEA has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CHEA in lab experiments include its unique properties and potential therapeutic applications. However, the limitations include its low yield and limited availability, which can make it difficult to obtain in large quantities for research purposes.
Direcciones Futuras
For research on CHEA include further investigation into its mechanism of action, potential therapeutic applications, and optimization of the synthesis method to increase yield and availability. Additionally, research on the potential side effects and toxicity of CHEA is needed to ensure its safety for use in humans.
Conclusion:
In conclusion, N-cycloheptyl-N'-(4-nitrophenyl)ethanediamide, or CHEA, is a chemical compound with unique properties that make it a valuable tool for scientific research. Its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease make it an area of interest for future research. However, further investigation is needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
CHEA has several scientific research applications, including as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. CHEA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to protect neurons from oxidative stress and neuroinflammation.
Propiedades
IUPAC Name |
N-cycloheptyl-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(16-11-5-3-1-2-4-6-11)15(20)17-12-7-9-13(10-8-12)18(21)22/h7-11H,1-6H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYZVNSAKYAWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)



![1-(4-tert-butylphenoxy)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3975707.png)

![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3975721.png)
![N-{2,5-dimethoxy-4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3975739.png)
![1-allyl-4-{[4-(pyridin-4-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3975743.png)
![N-{2-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3975745.png)

![ethyl oxo{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B3975765.png)
![isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3975773.png)
